molecular formula C15H15FN2O3S B5809802 N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5809802
M. Wt: 322.4 g/mol
InChI Key: BBDFQURKDVAUGJ-UHFFFAOYSA-N
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Description

The study and development of compounds with specific sulfonyl and fluorophenyl groups have been of significant interest in the field of organic chemistry and materials science. These compounds exhibit a wide range of properties making them useful in various applications, including polymer electrolytes, antibacterial agents, and materials for fuel-cell applications.

Synthesis Analysis

The synthesis of compounds similar to “N1-(2-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide” involves complex reactions where precision in the functional group introduction is crucial. For instance, guanidinium-functionalized polymer electrolytes have been synthesized via activated fluorophenyl-amine reactions, demonstrating the intricate control needed in such syntheses (Kim et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl and sulfonyl groups has been extensively studied using various analytical techniques. Crystal structure analysis and spectral investigations provide insights into the arrangement of molecules and the interactions within. Studies like those on methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate reveal the complexity of these molecular structures (Murugavel et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds under different conditions can lead to a variety of chemical reactions, producing new compounds with diverse properties. For example, the synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units demonstrate the potential for creating materials with exceptional thermal stability and solubility (Huang et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and solubility, are crucial for their application in various domains. Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, for instance, highlights the importance of molecular architecture in determining properties like proton conductivity and mechanical strength, essential for fuel-cell applications (Bae et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on the fluoroalkylation of aryl iodides underscore the role of sulfonyl groups in facilitating the synthesis of fluorinated compounds, showcasing the versatility and reactivity of these groups (Zhao et al., 2012).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11-6-8-12(9-7-11)22(20,21)17-10-15(19)18-14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDFQURKDVAUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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